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molecular formula C8H12N2O B8783188 2-Propoxypyridin-4-amine

2-Propoxypyridin-4-amine

Cat. No. B8783188
M. Wt: 152.19 g/mol
InChI Key: XLUBTSIANJSREV-UHFFFAOYSA-N
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Patent
US04818271

Procedure details

A solution of 4.4 grams (0.017 mole) of (1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate in 20 ml of trifluoroacetic acid was stirred at ambient temperature for one hour. The excess trifluoroacetic acid was removed under reduced pressure. The yield of 4-amino-2-propoxypyridine was 2.6 grams as an oil.
Name
(1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([NH:11]C(=O)OC(C)(C)C)[CH:8]=[CH:7][N:6]=1)[CH2:2][CH3:3]>FC(F)(F)C(O)=O>[NH2:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([O:4][CH2:1][CH2:2][CH3:3])[CH:10]=1

Inputs

Step One
Name
(1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate
Quantity
4.4 g
Type
reactant
Smiles
C(CC)OC1=NC=CC(=C1)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess trifluoroacetic acid was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC=C1)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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